molecular formula C20H27N3O B512271 N'-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide CAS No. 324042-83-3

N'-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide

Cat. No.: B512271
CAS No.: 324042-83-3
M. Wt: 325.4g/mol
InChI Key: XMJVGKGNHSWLKF-FYJGNVAPSA-N
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Description

N'-[4-(Dimethylamino)benzylidene]-1-adamantanecarbohydrazide is a hydrazide derivative featuring a rigid adamantane backbone conjugated with a 4-dimethylaminobenzylidene moiety via a carbohydrazide linker. This compound combines the lipophilic, bulky adamantane group—known for enhancing bioavailability and metabolic stability—with the electron-rich dimethylaminobenzylidene group, which often contributes to π-π stacking and charge-transfer interactions in biological or material systems.

Properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-23(2)18-5-3-14(4-6-18)13-21-22-19(24)20-10-15-7-16(11-20)9-17(8-15)12-20/h3-6,13,15-17H,7-12H2,1-2H3,(H,22,24)/b21-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJVGKGNHSWLKF-FYJGNVAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 1-adamantanecarbohydrazide. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide involves its interaction with specific molecular targets. In medicinal applications, the compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Structural and Crystallographic Features

The adamantane group distinguishes N'-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide from other benzylidene carbohydrazides. For example:

  • N'-(4-Dimethylaminobenzylidene)isonicotinohydrazide monohydrate (): Contains a pyridine ring instead of adamantane. Its X-ray structure reveals a planar hydrazide linker with a C=O bond length of 1.230 Å and C=N at 1.278 Å, stabilized by intramolecular hydrogen bonds .
  • (E)-N’-(4-(Dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (): Features a pyrazole ring, with a C=O bond length of 1.235 Å and C=N at 1.280 Å. The crystal packing shows intermolecular N–H⋯O interactions .
  • N-(4-Ethoxyphenyl)-1-adamantanecarboxamide (): Shares the adamantane group but lacks the hydrazide linker, instead having a carboxamide group. Its structure emphasizes the steric effects of adamantane on molecular conformation .

Table 1: Key Structural Parameters

Compound C=O Bond Length (Å) C=N Bond Length (Å) Notable Interactions
Target Compound (Theoretical) ~1.23 ~1.28 Predicted H-bonding with adamantane
N'-(4-DMA-benzylidene)isonicotinohydrazide 1.230 1.278 Intramolecular N–H⋯O
Pyrazole-3-carbohydrazide analog 1.235 1.280 Intermolecular N–H⋯O

Spectroscopic and Thermal Properties

  • IR Spectroscopy : Analogs exhibit characteristic peaks for C=O (1664–1660 cm⁻¹) and C=N (1593–1590 cm⁻¹), consistent with hydrazide linkers. The adamantane group may introduce additional C–H stretching vibrations near 2900 cm⁻¹ .
  • NMR Spectroscopy: The dimethylamino group in all analogs resonates at δ 2.9–3.1 ppm (¹H) and δ 40–42 ppm (¹³C). Adamantane protons typically appear as multiplets between δ 1.5–2.2 ppm .
  • Melting Points : Pyridine and pyrazole analogs melt at 194–196°C and 152–153°C, respectively. The adamantane group likely increases melting points due to rigidity, though exact data are unavailable .

Biological Activity

N'-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N4C_{16}H_{22}N_4, with a molecular weight of approximately 286.37 g/mol. The structure features a hydrazone linkage, which is key to its biological activity.

PropertyValue
Molecular FormulaC16H22N4C_{16}H_{22}N_4
Molecular Weight286.37 g/mol
IUPAC NameThis compound
CAS NumberNot available

This compound exhibits various mechanisms of action depending on the biological target. Preliminary studies suggest that it may act through:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Research indicates its effectiveness against certain bacterial strains, possibly through disruption of cell membrane integrity.
  • Antioxidant Properties : The compound may scavenge free radicals, contributing to its protective effects against oxidative stress.

Antimicrobial Effects

A study investigating the antimicrobial properties of this compound demonstrated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency.

Anticancer Potential

Research has also explored the anticancer potential of this compound. In vitro assays revealed that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the effectiveness against bacterial strains.
    • Method : Disk diffusion method was utilized.
    • Results : Showed significant zones of inhibition compared to control groups.
  • Study on Anticancer Activity :
    • Objective : Assess cytotoxic effects on cancer cell lines.
    • Method : MTT assay was performed to determine cell viability.
    • Results : The compound reduced cell viability by up to 70% at higher concentrations.

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